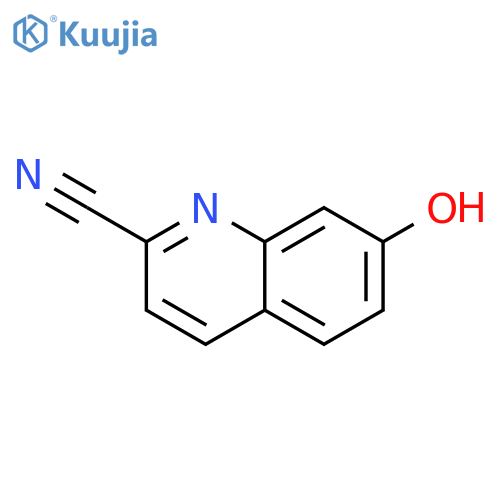

Cas no 93499-70-8 (7-hydroxyquinoline-2-carbonitrile)

93499-70-8 structure

商品名:7-hydroxyquinoline-2-carbonitrile

CAS番号:93499-70-8

MF:C10H6N2O

メガワット:170.16744184494

CID:4338262

7-hydroxyquinoline-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarbonitrile, 7-hydroxy-

- 7-hydroxyquinoline-2-carbonitrile

-

7-hydroxyquinoline-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000316-500mg |

2-Cyano-7-hydroxyquinoline |

93499-70-8 | 98% | 500mg |

$1151.54 | 2023-08-31 | |

| Enamine | BBV-39719242-5.0g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 5.0g |

$3018.0 | 2022-12-02 | |

| Enamine | BBV-39719242-1.0g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 1.0g |

$1150.0 | 2022-12-02 | |

| Alichem | A189000316-250mg |

2-Cyano-7-hydroxyquinoline |

93499-70-8 | 98% | 250mg |

$784.23 | 2023-08-31 | |

| Enamine | BBV-39719242-2.5g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 2.5g |

$2384.0 | 2023-10-28 | |

| Enamine | BBV-39719242-1g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 1g |

$1150.0 | 2023-10-28 | |

| Enamine | BBV-39719242-5g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 5g |

$3018.0 | 2023-10-28 | |

| Enamine | BBV-39719242-10.0g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 10.0g |

$3795.0 | 2022-12-02 | |

| Alichem | A189000316-1g |

2-Cyano-7-hydroxyquinoline |

93499-70-8 | 98% | 1g |

$1998.28 | 2023-08-31 | |

| Enamine | BBV-39719242-10g |

7-hydroxyquinoline-2-carbonitrile |

93499-70-8 | 95% | 10g |

$3795.0 | 2023-10-28 |

7-hydroxyquinoline-2-carbonitrile 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

93499-70-8 (7-hydroxyquinoline-2-carbonitrile) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量